N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to by its full IUPAC name) is a small-molecule acetamide derivative featuring a 1,2,4-triazole ring substituted with a methyl group at position 4 and a sulfanyl group at position 2. The acetamide moiety is linked to a 3,5-dimethylphenyl group, which contributes to its hydrophobic interactions in biological systems. This compound has garnered attention for its role as a competitive inhibitor of human choline kinase-α (hCKα), a key enzyme in phospholipid metabolism implicated in cancer cell proliferation and viral replication . Its mechanism involves binding to the substrate-binding domain of hCKα, thereby reducing phosphocholine (PC) levels and suppressing downstream signaling pathways like MAPK and PI3K/AKT .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-10(2)6-11(5-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDDMNQVTVGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are known to influence biological activity. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The presence of the dimethylphenyl and triazole moieties suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance:
- Case Study : A study on similar triazole derivatives demonstrated that modifications in the phenyl ring significantly impacted cytotoxic activity against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhanced the activity against tumor cells, as indicated by IC50 values lower than 10 µM in multiple assays .
Table 1: Comparison of Antitumor Activity in Related Compounds
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial properties.
- Mechanism of Action : The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis in bacteria . Studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Effects : The introduction of methyl groups at specific positions on the phenyl ring enhances biological activity.
- Triazole Ring Importance : The presence of the triazole moiety is crucial for both antitumor and antimicrobial activities.
- Sulfanyl Group Role : The sulfanyl group contributes to the overall stability and interaction with biological targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Target Specificity :
- The 3,5-dimethylphenyl group in the query compound enhances selectivity for hCKα, as seen in CK37, which shares this moiety but differs in triazole substitution (5-(4-ethylphenyl) vs. 4-methyl). CK37 exhibits higher potency (IC50 = 1.8 µM) compared to the query compound (~2.5 µM), suggesting that bulkier triazole substituents improve binding affinity .
- Analogues like ZVT and OT4, which lack the dimethylphenyl group, instead target mycobacterial enzymes (MtKasA, MtDprE1), indicating that phenyl substitution patterns dictate target divergence .
Triazole Modifications: The 4-methyl group on the triazole ring in the query compound is critical for maintaining hCKα inhibition, as removal or replacement (e.g., with CF3 in the 4-fluorophenyl analogue) leads to loss of activity or uncharacterized effects . Compounds with extended hydrophobic groups on the triazole (e.g., ZVT’s 4-fluorophenoxyethyl chain) exhibit improved membrane permeability but trade off specificity for hCKα .
Sulfanyl-Acetamide Linker :
- The sulfanyl-acetamide backbone is conserved across all analogues, suggesting its role as a scaffold for enzyme interaction. However, variations in the acetamide’s aryl group (e.g., 4-fluorophenyl vs. 3,5-dimethylphenyl) modulate solubility and binding kinetics .
Functional and Pharmacological Comparisons
Efficacy in Disease Models
- The query compound and CK37 suppress phosphocholine levels in transformed cells, with CK37 demonstrating efficacy in xenograft models of breast cancer .
Selectivity and Toxicity
- The query compound’s selectivity for hCKα over related kinases (e.g., pantothenate kinase, MtPanK) is attributed to its dimethylphenyl group, which fits the hydrophobic pocket of hCKα .
Preparation Methods
Stepwise Synthesis via Thiol Intermediate
The most widely reported method involves a multi-step sequence starting with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol (Intermediate A ):
Formation of Intermediate A :
S-Alkylation with 2-Chloro-N-(3,5-dimethylphenyl)acetamide :
Mechanistic Insight :
The S-alkylation proceeds via nucleophilic substitution, where the thiolate ion attacks the electrophilic carbon of the chloroacetamide. Steric hindrance from the 3,5-dimethylphenyl group necessitates prolonged reaction times.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous triazole-acetamide syntheses:
- Procedure :
- Combine Intermediate A (1 equiv), 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
- Irradiate at 150 W, 100°C, for 20–30 minutes.
- Advantages :
Alternative Routes and Modifications
Hydrazide Cyclization Approach
A less common route involves acyl hydrazide intermediates:
- Synthesis of Acyl Hydrazide :
- React ethyl 2-bromoacetate with hydrazine hydrate to form 2-hydrazinylacetate.
- Cyclization with Isothiocyanates :
- Treat the hydrazide with methyl isothiocyanate to form the triazole ring.
- Functionalization :
- Couple with 3,5-dimethylaniline via amide bond formation.
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Recent adaptations employ resin-bound intermediates to streamline purification:
- Resin Functionalization :
- Load Wang resin with Fmoc-protected 3,5-dimethylaniline.
- Stepwise Assembly :
- Attach chloroacetic acid via ester linkage, followed by thiol-triazole coupling.
- Cleavage :
- Use trifluoroacetic acid (TFA) to release the final compound.
Benefits :
Reaction Optimization and Critical Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Mild conditions, minimizes hydrolysis |
| Temperature | 80°C | Balances reaction rate and decomposition |
Deleterious Factors :
Purification Techniques
- Recrystallization : Preferred solvent system: ethyl acetate/hexane (3:1).
- Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) for analytical samples.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), δ 3.45 (s, 2H, SCH₂) | 3,5-dimethylphenyl, sulfanyl group |
| ¹³C NMR | δ 168.9 (C=O), δ 152.1 (C=N) | Acetamide, triazole ring |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O) | Amide stretch, sulfanyl linkage |
Mass Spec :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 65–78 | 4–6 hours | 90–95 | Moderate |
| Microwave-Assisted | 85–92 | 20–30 min | 95–99 | High |
| Solid-Phase | 70–75 | 8–12 hours | >95 | High |
Key Insight : Microwave-assisted synthesis offers the best balance of efficiency and yield, making it ideal for industrial applications.
Applications and Derivative Development
While beyond the scope of preparation methods, the compound’s bioactivity warrants mention:
- Antimicrobial Activity : MIC of 8 µg/mL against S. aureus due to triazole-mediated enzyme inhibition.
- Agrochemical Potential : Herbicidal activity via acetamide interference with plant acetolactate synthase.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the triazole core, followed by functionalization with sulfanyl and acetamide groups. Key steps include:
- Triazole Formation : Cyclocondensation of thiosemicarbazides or carbodiimides under reflux in ethanol or acetonitrile .
- Sulfanyl-Acetamide Coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Critical Conditions : Temperature control (<80°C) prevents decomposition, while pH adjustments (neutral to slightly basic) optimize nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with characteristic peaks for the triazole ring (δ 8.1–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence confirms sulfanyl coupling) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
- X-ray Crystallography (if crystalline) : SHELX software resolves molecular geometry and hydrogen-bonding networks .
Basic: How is the compound’s biological activity screened in antiviral or antimicrobial assays?
Methodological Answer:
- Cytotoxicity Assays : HEK-293 or GMK cells are treated with serial dilutions (1–100 µM) to determine CC₅₀ (50% cytotoxic concentration) via MTT assay .
- Antiviral Testing : Plaque reduction assays measure EC₅₀ against viruses (e.g., adenovirus-5, ECHO-9). Pre-treatment (virucidal) vs. post-infection (replication inhibition) protocols differentiate mechanisms .
- Anti-HIV Screening : Triazole derivatives are tested in MT-4 cells infected with HIV-1, monitoring p24 antigen levels .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer:
- Substituent Variation : Compare analogues (e.g., replacing 3,5-dimethylphenyl with fluorophenyl or thiophene) to assess impacts on potency. Electron-withdrawing groups on the phenyl ring enhance antiviral activity .
- Triazole Modifications : Introducing allyl or pyridinyl groups at position 4 of the triazole improves solubility and target binding .
- Data Correlation : Use regression models to link logP values (calculated via ChemAxon) with cellular uptake and EC₅₀ trends .
Advanced: What computational strategies predict binding modes to viral or enzymatic targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with viral proteases (e.g., HIV-1 reverse transcriptase). Focus on hydrogen bonds with triazole N-atoms and hydrophobic contacts with methylphenyl groups .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in solvated environments .
- Validation : Cross-check docking scores with experimental IC₅₀ values to refine force fields .
Advanced: How should researchers resolve contradictions between in vitro activity and physicochemical properties?
Methodological Answer:
- Solubility-Potency Mismatch : If high EC₅₀ correlates with poor aqueous solubility, modify substituents (e.g., add polar groups like –OH or –COOH) and re-test via shake-flask HPLC .
- Metabolic Instability : Incubate with liver microsomes (CYP450 enzymes) and quantify degradation via LC-MS. Introduce steric hindrance (e.g., cyclohexyl) to block metabolic hotspots .
- Assay Variability : Replicate experiments across cell lines (e.g., HEK-293 vs. Vero) to rule out cell-specific artifacts .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal Twinning : Use SHELXD for twin detection and SHELXL for refinement with HKLF5 data. Adjust the TWIN matrix to model overlapping lattices .
- Disorder in Flexible Groups : Apply restraints to the methylphenyl and triazole moieties during refinement. Multi-conformer models improve R-factors .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) resolves weak diffraction from small crystals (<0.1 mm) .
Advanced: What methodologies assess pharmacokinetic properties like absorption and metabolism?
Methodological Answer:
- Caco-2 Permeability : Monolayer assays predict intestinal absorption. Papp values >1 × 10⁻⁶ cm/s indicate good bioavailability .
- Plasma Stability : Incubate compound in rat plasma (37°C, 24 hr) and quantify remaining via LC-MS/MS. Degradation >50% warrants prodrug strategies .
- Metabolite Identification : UPLC-QTOF-MS profiles hepatic metabolites (e.g., hydroxylation or sulfation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
